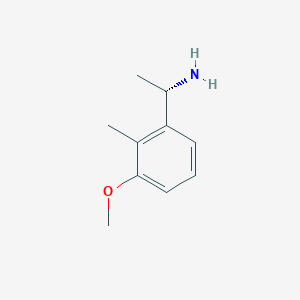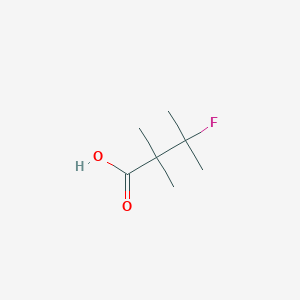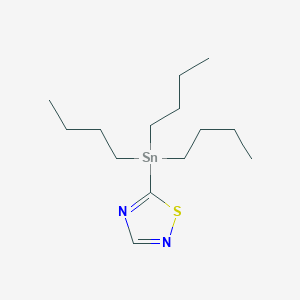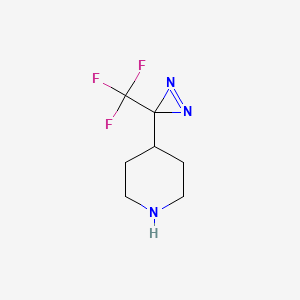
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This unique structure combines the properties of trifluoromethyl groups, known for their electron-withdrawing effects, with the stability and reactivity of diazirine and piperidine rings. The compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: Employed in photoaffinity labeling, where the diazirine group forms covalent bonds with biological targets upon exposure to UV light, aiding in the study of protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with enhanced bioavailability and stability.
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, while the diazirine ring can form covalent bonds with target molecules upon activation by UV light. This dual functionality allows the compound to interact with a wide range of biological and chemical targets, making it a versatile tool in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the diazirine ring, resulting in different reactivity and applications.
Trifluoromethylpyridines: Contain a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Diazirine derivatives: Compounds with diazirine rings but different substituents, used in photoaffinity labeling and cross-linking studies.
Uniqueness
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is unique due to the combination of its trifluoromethyl, diazirine, and piperidine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, from organic synthesis to biological research .
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5/h5,11H,1-4H2 |
InChI-Schlüssel |
JRCXKZJQORKWFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



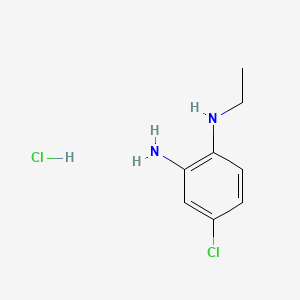
![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
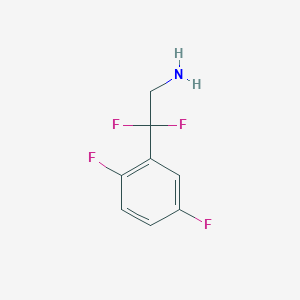

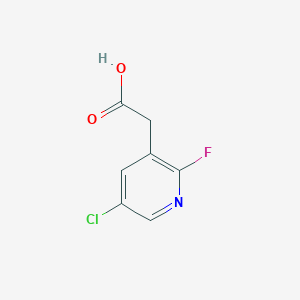
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
